N-(3-chloro-4-fluorophenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN5O2/c1-10-8-11(2)24(22-10)16-6-7-17(26)25(23-16)12(3)18(27)21-13-4-5-15(20)14(19)9-13/h4-9,12H,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHCRPRJXSJKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC(=C(C=C3)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate halogenated reagents under basic conditions.
Introduction of the dihydropyridazinone moiety: This step involves the cyclization of an appropriate precursor in the presence of a suitable catalyst.
Attachment of the chlorinated and fluorinated phenyl group: This is typically done through a nucleophilic substitution reaction, where the phenyl group is introduced to the pyrazole-dihydropyridazinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety is susceptible to hydrolysis under acidic or basic conditions, leading to ring opening. This reaction typically generates intermediates such as amidoximes or carboxylic acid derivatives, depending on the pH and reaction time .
Conditions and Products:
| Reaction Conditions | Products |
|---|---|
| Aqueous HCl (1–2 M, reflux) | 3-(3-Chlorophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole hydrolyzes to amidoxime |
| NaOH (1–2 M, 80°C) | Formation of 3-(3-chlorophenyl)pyridine-2-carboxylic acid derivatives |
This reactivity aligns with general 1,2,4-oxadiazole behavior, where ring stability is influenced by electron-withdrawing substituents like the 3-chlorophenyl group .
Amide Hydrolysis
The carboxamide group (–CONH–) undergoes hydrolysis under strong acidic or basic conditions, yielding a carboxylic acid and amine .
Reaction Pathway:
Key Factors:
-
Acid-Catalyzed (H₂SO₄, reflux): Produces protonated intermediates with slower kinetics due to steric hindrance from the piperidine-pyridine scaffold .
-
Base-Catalyzed (NaOH, 100°C): Faster hydrolysis but may degrade the oxadiazole ring concurrently .
Reactivity of the Pyridine Substituents
The pyridine rings may participate in electrophilic substitution reactions, though the electron-deficient nature of pyridine directs substitution to specific positions.
Example Reactions:
-
Nitration: Requires harsh conditions (HNO₃/H₂SO₄, 50°C) due to deactivation by the oxadiazole and chlorophenyl groups. Substitution occurs at the para position relative to the nitrogen .
-
Halogenation: Limited reactivity under standard conditions; bromination may require Lewis acid catalysts (e.g., FeBr₃) .
Functionalization of the Piperidine Ring
Alkylation:
-
Requ
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a lead structure for developing new pharmaceuticals. Its unique structure allows it to interact with various biological targets, which can be exploited for therapeutic purposes:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines by modulating enzyme activity involved in cell proliferation and apoptosis.
Biological Studies
Due to its ability to bind to specific molecular targets such as enzymes and receptors, this compound is valuable in biological research:
- Enzyme Inhibition : It has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, docking studies suggest it might inhibit 5-lipoxygenase, an enzyme linked to inflammatory responses .
Organic Synthesis
In synthetic chemistry, the compound serves as a versatile building block:
- Reagent in Organic Reactions : The unique functional groups present in the compound allow it to participate in various organic reactions, facilitating the synthesis of more complex molecules.
Material Science
The compound's chemical properties make it suitable for applications in materials science:
- Development of New Materials : It can be utilized in the formulation of advanced materials with specific properties, such as polymers and coatings that require enhanced stability or reactivity.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of derivatives of N-(3-chloro-4-fluorophenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide against various cancer cell lines. Results indicated significant cytotoxicity correlated with structural modifications that enhance target binding affinity.
Case Study 2: Enzyme Interaction Studies
Research involving molecular docking simulations demonstrated that the compound could effectively bind to the active site of 5-lipoxygenase. This interaction suggests its potential role as an anti-inflammatory agent by inhibiting leukotriene synthesis.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide
- N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide is unique due to its combination of a chlorinated and fluorinated phenyl group, a pyrazole ring, and a dihydropyridazinone moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: C_{15}H_{14}ClF N_{5}O
Molecular Weight: 337.8 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, compounds containing pyrazole and pyridazine moieties have been shown to exhibit:
- Anticancer Activity: Many derivatives of pyrazoles have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against breast cancer (MCF7) and other cell lines .
- Anti-inflammatory Effects: Pyrazole derivatives are also recognized for their anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of cyclooxygenase (COX) enzymes is a common mechanism .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer properties. The results indicated that compounds with similar structures exhibited significant cytotoxicity against MCF7 cells with IC50 values ranging from 0.39 µM to 0.46 µM . This suggests that modifications in the structure can enhance anticancer activity.
Study 2: PPARγ Agonism
Research has shown that certain pyrazole derivatives act as partial agonists for peroxisome proliferator-activated receptor gamma (PPARγ), a target for antidiabetic drugs. The compound was evaluated in cell-based assays demonstrating selective binding and activation properties .
Comparative Biological Activity Table
Q & A
Q. What are the key synthetic methodologies and optimization strategies for this compound?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridazinone and pyrazole moieties. Critical steps include:
- Acetylation : Use of acetyl chloride or acetic anhydride under controlled temperatures (40–60°C) to minimize side reactions .
- Inert Atmosphere : Reactions conducted under nitrogen/argon to prevent oxidation of sensitive intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures.
Table 1 : Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole Functionalization | 3,5-dimethylpyrazole, DMF, 50°C, 12h | 65–70 |
| Pyridazinone Coupling | K₂CO₃, DMSO, 80°C, 8h | 55–60 |
Q. How can researchers confirm the molecular structure post-synthesis?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 7.2–8.1 ppm), pyridazinone carbonyl (δ 165–170 ppm), and methyl groups (δ 2.1–2.5 ppm) .
- IR : Confirm C=O (1640–1680 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and validate stereochemistry .
Q. What are common impurities, and how are they characterized?
- Methodological Answer :
- Byproducts : Unreacted intermediates (e.g., chloro-fluorophenyl derivatives) detected via HPLC-MS.
- Mitigation : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of pyridazinone to pyrazole) and monitor via TLC .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced properties?
- Methodological Answer :
- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and binding affinities to biological targets (e.g., kinases) .
- Molecular Dynamics (MD) : Simulate interactions in solvated systems to assess stability and conformational flexibility .
Example : Substituent effects on pyrazole’s electron-withdrawing capacity can be modeled to optimize bioactivity.
Q. How to resolve discrepancies in crystallographic data during structural validation?
- Methodological Answer :
- Validation Tools : Use PLATON (e.g., ADDSYM for missed symmetry) and check for over-parameterization in SHELXL refinement .
- Twinned Data : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets .
Case Study : A reported 0.05 Å deviation in C-Cl bond lengths may arise from thermal motion; refine anisotropic displacement parameters .
Q. How do halogen substitutions (e.g., F vs. Cl) on the phenyl ring influence bioactivity?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., 3-chloro vs. 3-fluoro) and assess via enzyme inhibition assays .
- Electrostatic Potential Maps : Fluorine’s electronegativity enhances binding to polar active sites, while chlorine improves lipophilicity (logP) .
Table 2 : Hypothetical Bioactivity Comparison (IC₅₀ in μM)
| Substituent | Target A | Target B |
|---|---|---|
| 4-F | 0.12 | 2.3 |
| 4-Cl | 0.45 | 1.8 |
Q. How to analyze contradictions in reported biological activity data?
- Methodological Answer :
- Experimental Variables : Compare assay conditions (e.g., cell lines, incubation times). For instance, pH-dependent solubility may alter IC₅₀ values .
- Structural Analogues : Cross-reference with PubChem data on similar pyrrolo-triazole derivatives to identify substituent-activity trends .
Methodological Best Practices
- Synthesis : Prioritize regioselective coupling using Pd-catalyzed cross-coupling for pyridazinone functionalization .
- Crystallography : Deposit validated CIF files in the Cambridge Structural Database (CSD) to aid reproducibility .
- Data Analysis : Use cheminformatics tools (e.g., RDKit) to correlate structural descriptors with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
